

5-(tert-Butyl)-2-chloropyridine CAS number 102236-19-1 properties.

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Compound of Interest

Compound Name: 5-(tert-Butyl)-2-chloropyridine

Cat. No.: B2653606

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An In-Depth Technical Guide to **5-(tert-Butyl)-2-chloropyridine** (CAS: 102236-19-1): Properties, Reactivity, and Applications

Introduction

5-(tert-Butyl)-2-chloropyridine, registered under CAS number 102236-19-1, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, provides a unique combination of stability, solubility in organic solvents, and versatile reactivity. The pyridine scaffold itself is a cornerstone in medicinal chemistry, found in thousands of pharmaceutical agents. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the compound's properties, characteristic reactivity, key applications, and practical experimental protocols, grounding all technical claims in authoritative sources.

Physicochemical and Computational Properties

The physical and computationally derived properties of **5-(tert-Butyl)-2-chloropyridine** are critical for its application in synthesis, influencing reaction conditions, solvent choice, and purification strategies. These key parameters are summarized below.

Property	Value	Source(s)
CAS Number	102236-19-1	[1]
Molecular Formula	C ₉ H ₁₂ ClN	[1] [2] [3] [4]
Molecular Weight	169.65 g/mol	[1] [2] [3] [4]
IUPAC Name	5-(tert-butyl)-2-chloropyridine	[5]
Appearance	Liquid to Off-white/light yellow solid-liquid mixture	[4]
Boiling Point	223.1 ± 20.0 °C at 760 mmHg	[6]
Density	1.1 ± 0.1 g/cm ³	[6]
Purity	Typically ≥97%	[5]
Storage Conditions	Sealed in dry, 2-8°C	
SMILES	C1=NC=C(C(C)(C)C)C=C1	[1] [2]
InChI Key	YVTZMSAOOSULPO- UHFFFAOYSA-N	
LogP (predicted)	3.03 - 3.5	[2] [7]
TPSA (predicted)	12.89 Å ²	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

Spectroscopic Characterization

While this compound is commercially available, comprehensive, peer-reviewed spectral data is not widely published. However, based on its structure and established principles of spectroscopy, the following characteristics can be predicted.

Expected ¹H and ¹³C NMR Data: The tert-butyl group provides a distinct and easily identifiable signal in NMR spectroscopy.

Nucleus	Predicted Chemical Shift (ppm, CDCl_3)	Multiplicity	Integration/Assignment	Rationale
^1H	~1.3	Singlet	9H, $-\text{C}(\text{CH}_3)_3$	The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet. [8]
^1H	~7.3	Doublet	1H, H-3	Proton at C3 is coupled to H4.
^1H	~7.6	Doublet of d.	1H, H-4	Proton at C4 is coupled to both H3 and H6.
^1H	~8.3	Doublet	1H, H-6	Proton at C6 is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons. [9]
^{13}C	~31	Quartet	$-\text{C}(\text{CH}_3)_3$	The three equivalent methyl carbons of the tert-butyl group.
^{13}C	~35	Singlet	$-\text{C}(\text{CH}_3)_3$	The quaternary carbon of the tert-butyl group.

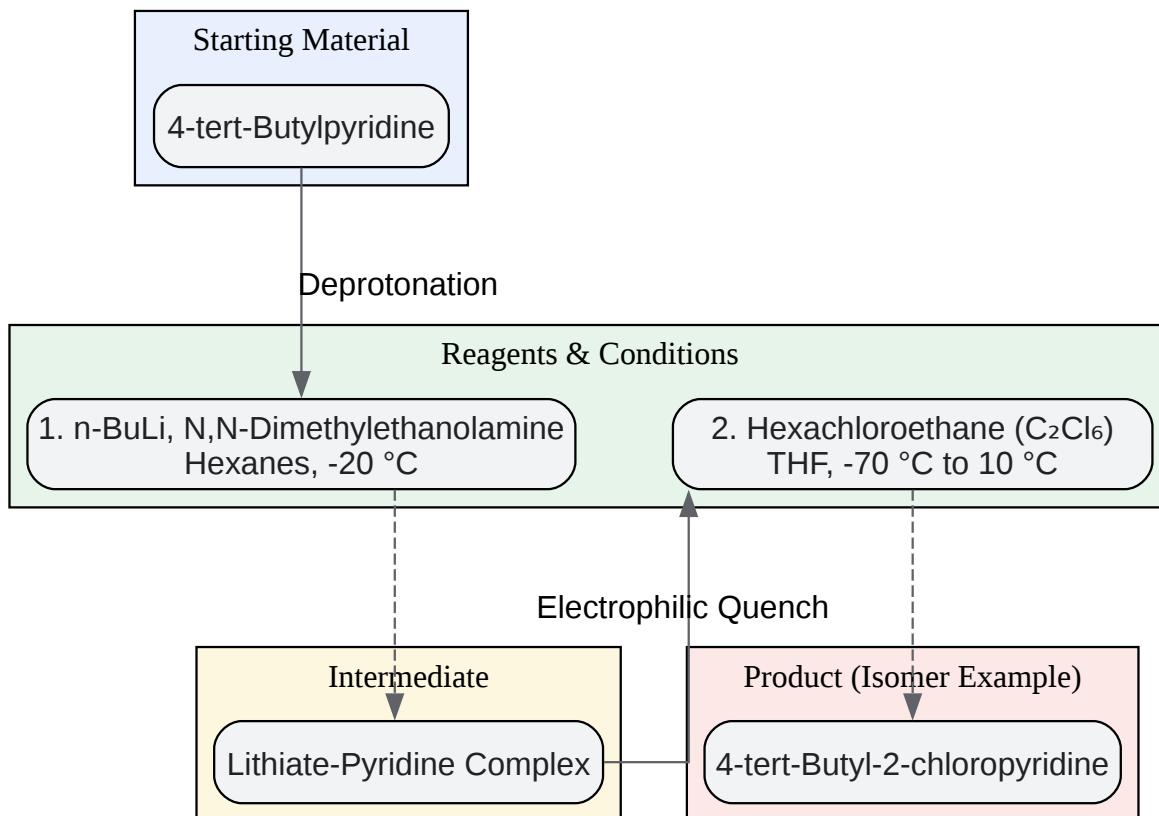
^{13}C	~120-155	Doublets	4x CH, 1x C-Cl	Aromatic carbons. The carbon bearing the chlorine (C2) is expected around 151 ppm, while the carbon attached to the nitrogen (C6) will also be significantly downfield.
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Expected Mass Spectrometry Data: In mass spectrometry (EI or ESI+), the compound is expected to show a molecular ion peak (M^+) at m/z 169.^[7] A crucial diagnostic feature is the isotopic pattern associated with the presence of one chlorine atom, which will result in a second peak at $\text{M}+2$ (m/z 171) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ^{37}Cl isotope.

Synthesis and Reactivity

Plausible Synthetic Route

While specific preparations of **5-(tert-Butyl)-2-chloropyridine** are not abundant in the literature, a highly plausible and representative method involves directed ortho-metallation followed by chlorination. A method for the synthesis of the isomeric 4-(tert-Butyl)-2-chloropyridine has been detailed in the patent literature and serves as an excellent model for this type of transformation.^[3] The key is the use of a strong base like n-butyllithium (n-BuLi) in the presence of a directing group or additive to deprotonate the pyridine ring regioselectively, followed by quenching with an electrophilic chlorine source.



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